4-Fluorophenethylamine

Descripción

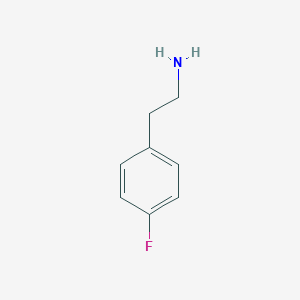

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLFJWXRWIQYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166400 | |

| Record name | p-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-88-6 | |

| Record name | 4-Fluorophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7W3CQD7N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorophenethylamine

CAS Number: 1583-88-6

This technical guide provides a comprehensive overview of 4-Fluorophenethylamine (4-FPEA), a substituted phenethylamine derivative. The information is intended for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, analytical methods, and pharmacological profile.

Chemical and Physical Properties

This compound is a substituted phenethylamine featuring a fluorine atom at the para-position of the phenyl ring. This substitution can significantly influence its physicochemical and pharmacological properties compared to its parent compound, phenethylamine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1583-88-6 | [2] |

| Molecular Formula | C₈H₁₀FN | [2] |

| Molecular Weight | 139.17 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 50-52 °C at 0.15 mmHg | [2] |

| Density | 1.061 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5072 | [2] |

| Solubility | Data not available |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 459-19-8 | |

| Molecular Formula | C₈H₁₁ClFN | |

| Molecular Weight | 175.63 g/mol | |

| Appearance | Solid | |

| Melting Point | 200-206 °C |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthesis of this compound can be achieved via the reduction of 4-fluorophenylacetonitrile.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized for specific laboratory conditions.

Step 1: Reduction of 4-Fluorophenylacetonitrile

-

Materials: 4-Fluorophenylacetonitrile, a suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF), or catalytic hydrogenation with H₂ gas over a catalyst like Palladium on carbon), appropriate anhydrous solvents, and apparatus for inert atmosphere reactions.

-

Procedure (Illustrative example with LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve 4-fluorophenylacetonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Step 2: Purification

-

Technique: Fractional vacuum distillation is a suitable method for purifying liquid amines like this compound.[3]

-

Procedure:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure and heat the flask to the boiling point of the product at that pressure.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

-

-

Alternative Purification (as Hydrochloride salt):

-

Dissolve the crude freebase in a suitable solvent (e.g., diethyl ether).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethereal HCl).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry.

-

The salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).[4]

-

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation. While a complete spectral analysis for the freebase is not available in the provided search results, data for derivatives and the hydrochloride salt can be found.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying this compound and its potential impurities.[1][5][6] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Chromatographic Analysis

-

Gas Chromatography (GC): GC can be used to assess the purity of this compound and to monitor the progress of its synthesis.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both qualitative and quantitative analysis. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

Pharmacological Profile

The pharmacological profile of this compound is not extensively characterized in the public domain. However, based on its structural similarity to other phenethylamines, it is expected to interact with monoamine systems in the central nervous system. Fluorination can alter the potency, selectivity, and metabolic stability of a compound.[7][8]

Mechanism of Action

Substituted phenethylamines typically exert their effects by interacting with monoamine transporters (for dopamine, norepinephrine, and serotonin) and/or directly with monoamine receptors. They can act as releasing agents, reuptake inhibitors, or receptor agonists/antagonists. The precise mechanism of action for 4-FPEA is not well-defined in the available literature.

Receptor and Transporter Binding Affinity

Quantitative binding data (Kᵢ or IC₅₀ values) for this compound at a comprehensive panel of receptors and transporters are not available in the searched literature. Studies on structurally related fluorinated phenethylamines suggest that the position of the fluorine atom significantly influences receptor affinity. For instance, a study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine showed it had a lower affinity for D1 and D2 dopamine receptors compared to dopamine.[9] General studies on psychoactive phenalkylamines indicate that substitutions on the phenyl ring can enhance affinity for serotonin receptors.[10]

Table 3: Anticipated Pharmacological Targets for this compound

| Target Family | Specific Targets | Expected Interaction |

| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc. | Agonist/Partial Agonist |

| Dopamine Receptors | D₁, D₂, D₃, etc. | Agonist/Partial Agonist |

| Monoamine Transporters | DAT, NET, SERT | Releasing Agent/Reuptake Inhibitor |

| Trace Amine-Associated Receptors | TAAR1 | Agonist |

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. Based on its likely targets, it could influence downstream signaling cascades associated with G-protein coupled receptors (GPCRs) such as the 5-HT and dopamine receptors, which can modulate levels of intracellular second messengers like cAMP and inositol phosphates.

Caption: A potential Gq-coupled signaling pathway for 4-FPEA.

In Vivo Pharmacology and Pharmacokinetics

Detailed in vivo studies, including behavioral pharmacology and pharmacokinetics of this compound, are not well-documented in the available literature.

Behavioral Effects

Based on the pharmacology of related compounds, 4-FPEA might be expected to produce stimulant-like effects on locomotor activity. The specific nature and potency of these effects would require dedicated in vivo studies in animal models. A general approach to behavioral phenotyping in mice would involve assessing general health, sensory and motor functions, followed by more specific behavioral tests.[11][12]

Pharmacokinetics

No pharmacokinetic data (e.g., absorption, distribution, metabolism, excretion, and half-life) for this compound was found in the searched literature. The introduction of a fluorine atom can often increase metabolic stability by blocking sites of enzymatic oxidation, potentially leading to a longer duration of action compared to unsubstituted phenethylamine.

Conclusion

This compound is a synthetic compound with potential for research in neuropharmacology and medicinal chemistry. While its basic physicochemical properties are known, a comprehensive pharmacological characterization is lacking in the public domain. Further research is required to elucidate its precise mechanism of action, receptor binding profile, in vivo effects, and pharmacokinetic properties. This technical guide provides a summary of the currently available information and outlines potential avenues for future investigation.

References

- 1. GC-MS analysis of acylated derivatives of the side-chain regioisomers of 4-methoxy-3-methyl-phenethylamines related to methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-氟苯乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. mt.com [mt.com]

- 5. spectrabase.com [spectrabase.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. rsc.org [rsc.org]

- 8. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. chemimpex.com [chemimpex.com]

- 11. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. courseplus.jhu.edu [courseplus.jhu.edu]

Unveiling the Pharmacological Profile of 4-Fluorophenethylamine: A Technical Guide

Disclaimer: Direct pharmacological data for 4-Fluorophenethylamine (4-FPEA) is limited in publicly available scientific literature. Therefore, this guide utilizes data from its close structural analog, 4-fluoroamphetamine (4-FA), as a predictive proxy to elaborate on its potential pharmacological profile. This approach is based on the structural similarity and the established understanding of how minor structural modifications can influence the activity of phenethylamine derivatives.

Introduction

This compound (4-FPEA) is a substituted phenethylamine that belongs to a class of compounds known for their psychoactive effects. The introduction of a fluorine atom at the fourth position of the phenyl ring is a common medicinal chemistry strategy to modulate the pharmacological properties of phenethylamines, including their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the predicted pharmacological profile of 4-FPEA, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics, primarily inferred from data on 4-fluoroamphetamine (4-FA).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| Appearance | Clear colorless to slightly yellow liquid |

| Boiling Point | 50-52 °C at 0.15 mmHg[1] |

| Density | 1.061 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.5072[1] |

Synthesis

The synthesis of this compound can be achieved through various routes. A common method involves the reduction of 4-fluorophenylacetonitrile.

Pharmacological Profile (Inferred from 4-Fluoroamphetamine Data)

The pharmacological actions of 4-FPEA are predicted to be primarily mediated by its interaction with monoamine transporters.

Mechanism of Action

4-FPEA is expected to act as a releasing agent and reuptake inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by targeting their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

Pharmacodynamics

The pharmacodynamic properties of 4-FA, which are used here to predict those of 4-FPEA, are summarized in the following tables. These values indicate the compound's potency at various monoamine transporters and receptors.

Table 1: Monoamine Transporter Inhibition and Release

| Target | IC₅₀ (nM) - Reuptake Inhibition | EC₅₀ (nM) - Release |

| Dopamine Transporter (DAT) | 770[2] | 200[2] |

| Norepinephrine Transporter (NET) | 420[2] | 37[2] |

| Serotonin Transporter (SERT) | 6800[2] | 730[2] |

Table 2: Receptor Binding Affinities

| Receptor | Kᵢ (nM) |

| 5-HT₂ₐ | 11,300[2] |

| 5-HT₂C | 7,800[2] |

The data suggests that 4-FA has a higher potency for inducing the release of norepinephrine, followed by dopamine and then serotonin. Its affinity for the serotonin 5-HT₂ₐ and 5-HT₂C receptors is comparatively low.

Pharmacokinetics

Pharmacokinetic data from human studies with 4-FA provide insights into the likely absorption, distribution, metabolism, and excretion of 4-FPEA.

Table 3: Human Pharmacokinetic Parameters of 4-Fluoroamphetamine (100 mg oral dose)

| Parameter | Value |

| Cₘₐₓ (serum) | 155 - 316 ng/mL[3] |

| Tₘₐₓ (serum) | ~2 hours[3] |

| Elimination Half-life (t₁/₂) | 5.5 - 16.8 hours[3] |

The pharmacokinetic profile of 4-FA is similar to that of amphetamine, with a relatively rapid onset of action and a half-life that suggests its effects would last for several hours.[3][4] The C-F bond at the 4-position of the phenyl ring is thought to be resistant to metabolic deactivation by cytochrome P450 enzymes, which may contribute to its duration of action.[2]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize compounds like 4-FPEA are provided below.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Kᵢ) of 4-FPEA for monoamine transporters.

Materials:

-

Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates, glass fiber filters, and a cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of cultured cells expressing the target transporter. The final membrane pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound (4-FPEA) are incubated.

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

Objective: To measure the potency of 4-FPEA to inhibit the uptake of monoamine neurotransmitters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compound: this compound.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

96-well plates.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Cells are plated in 96-well plates and allowed to adhere overnight.

-

Pre-incubation: The cell medium is replaced with assay buffer containing varying concentrations of the test compound (4-FPEA) and incubated for a short period.

-

Uptake Initiation: A fixed concentration of the radiolabeled substrate is added to each well to initiate uptake.

-

Incubation: The plate is incubated for a short, defined period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).

-

Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is determined.

Rodent Locomotor Activity Assay

Objective: To assess the stimulant effects of 4-FPEA on spontaneous locomotor activity in rodents.

Materials:

-

Male mice (e.g., C57BL/6J strain).

-

Test compound: this compound.

-

Vehicle (e.g., sterile saline).

-

Locomotor activity chambers equipped with infrared beams.

Procedure:

-

Acclimation: Animals are acclimated to the testing room for at least 60 minutes before the experiment.

-

Habituation: Animals are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to testing.

-

Drug Administration: On the test day, animals are administered either vehicle or a specific dose of 4-FPEA (e.g., via intraperitoneal injection).

-

Data Collection: Immediately after injection, the animals are placed in the locomotor activity chambers, and their horizontal and vertical movements are recorded for a set duration (e.g., 60-120 minutes).

-

Data Analysis: The total distance traveled, number of beam breaks, and rearing frequency are quantified. The data is typically analyzed using ANOVA to compare the effects of different doses of 4-FPEA to the vehicle control group.

Conclusion

The pharmacological profile of this compound, as inferred from data on its close analog 4-fluoroamphetamine, suggests that it is a monoamine releasing agent and reuptake inhibitor with a preference for the norepinephrine and dopamine transporters over the serotonin transporter. Its pharmacokinetic profile is predicted to be similar to that of amphetamine, with a rapid onset and a moderate duration of action. The detailed experimental protocols provided in this guide offer a framework for the in vitro and in vivo characterization of 4-FPEA and other novel psychoactive substances. Further research is necessary to definitively establish the pharmacological and toxicological profile of this compound.

References

Unraveling the Enigmatic Mechanism of 4-Fluorophenethylamine at Monoamine Transporters: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the mechanism of action of 4-Fluorophenethylamine (4-FPEA) on the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their interactions with neuronal signaling pathways. While direct quantitative data for 4-FPEA is limited in publicly accessible literature, this guide synthesizes information from structurally related compounds, namely phenethylamine and 4-fluoroamphetamine, to project the anticipated pharmacological profile of 4-FPEA.

Executive Summary

This compound (4-FPEA) is a substituted phenethylamine compound expected to interact with monoamine transporters, thereby modulating the concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft. By analogy with related compounds, 4-FPEA is likely to act as a competitive inhibitor of substrate uptake and may also induce transporter-mediated efflux of monoamines. This guide details the presumed mechanism of action, presents extrapolated quantitative data based on analogues, and provides standardized experimental protocols for the direct assessment of 4-FPEA's activity.

Putative Mechanism of Action of 4-FPEA

Monoamine transporters are critical regulatory proteins that terminate neurotransmission by reuptaking neurotransmitters from the synaptic cleft back into the presynaptic neuron. 4-FPEA, as a phenethylamine derivative, is hypothesized to interact with these transporters in a manner similar to other compounds in its class.

Interaction with the Dopamine Transporter (DAT)

Phenethylamine and its derivatives are known to be substrates for DAT. They are transported into the presynaptic terminal, where they can disrupt the vesicular storage of dopamine and induce reverse transport (efflux) of dopamine into the synapse. The fluorine substitution at the para position of the phenyl ring in 4-FPEA is expected to influence its binding affinity and potency at DAT.

Interaction with the Serotonin Transporter (SERT)

The interaction of phenethylamines with SERT is generally less potent than with DAT and NET. However, para-substitution can significantly alter this selectivity. It is plausible that 4-FPEA exhibits some degree of interaction with SERT, potentially as a weak inhibitor or releasing agent.

Interaction with the Norepinephrine Transporter (NET)

Similar to its action at DAT, 4-FPEA is anticipated to be a substrate for NET, leading to the inhibition of norepinephrine reuptake and potentially inducing its efflux. The potency of this interaction will be a key determinant of its overall pharmacological effect.

Quantitative Data (Extrapolated from Analogues)

| Compound | Transporter | Assay Type | Value (nM) |

| Phenethylamine | DAT | IC50 (Uptake Inhibition) | >10,000 |

| NET | IC50 (Uptake Inhibition) | ~5,000 | |

| SERT | IC50 (Uptake Inhibition) | >10,000 | |

| 4-Fluoroamphetamine (4-FA) | DAT | IC50 (Uptake Inhibition) | ~1,200 |

| NET | IC50 (Uptake Inhibition) | ~350 | |

| SERT | IC50 (Uptake Inhibition) | ~4,000 |

Note: These values are compiled from various sources and should be considered approximate. Experimental conditions can significantly influence these values.

Signaling Pathways and Logical Relationships

The interaction of 4-FPEA with monoamine transporters initiates a cascade of intracellular events. The primary mechanism is the competitive inhibition of neurotransmitter reuptake, leading to increased synaptic concentrations of monoamines. A secondary, and often more potent, mechanism for phenethylamine derivatives is the induction of transporter-mediated efflux, which involves complex signaling within the presynaptic neuron.

In Vitro Receptor Binding Profile of 4-Fluorophenethylamine: A Technical Guide to Elucidation and Interpretation

Disclaimer: As of December 2025, a comprehensive, publicly available in vitro receptor binding profile for 4-Fluorophenethylamine (4-FPEA) is not readily found in the scientific literature. While research exists for structurally related phenethylamines, specific quantitative binding data (Kᵢ or IC₅₀ values) for 4-FPEA across a broad range of CNS targets remains to be published. This guide, therefore, provides a detailed framework for researchers, scientists, and drug development professionals on the methodologies and theoretical considerations required to determine and interpret the in vitro receptor binding profile of 4-FPEA.

Introduction

This compound (4-FPEA) is a substituted phenethylamine that, based on its structural similarity to endogenous monoamines and other psychoactive compounds, is predicted to interact with various neurotransmitter receptors and transporters. A thorough in vitro receptor binding profile is essential to understand its pharmacological mechanism of action, predict its potential therapeutic effects and side-effect profile, and guide further drug development efforts. This document outlines the standard experimental procedures and theoretical underpinnings for characterizing the binding affinity of 4-FPEA at key central nervous system (CNS) targets, including dopamine, serotonin, and norepinephrine receptors and transporters, as well as the trace amine-associated receptor 1 (TAAR1).

Predicted Target Families for this compound

Based on the phenethylamine scaffold, 4-FPEA is anticipated to exhibit affinity for the following protein families:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

-

Dopamine Receptors: D₁, D₂, D₃, D₄, and D₅ subtypes.

-

Serotonin Receptors: Particularly the 5-HT₁, 5-HT₂, and 5-HT₇ receptor families.

-

Adrenergic Receptors: α₁, α₂, and β subtypes.

-

Trace Amine-Associated Receptor 1 (TAAR1): A key receptor for endogenous trace amines like β-phenethylamine.

Experimental Protocols for In Vitro Receptor Binding Assays

The gold standard for determining the binding affinity of a compound to a receptor is the radioligand binding assay .[1] This technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind with high affinity and specificity to the target receptor. The test compound (in this case, 4-FPEA) is then introduced to compete with the radioligand for binding to the receptor.

Competitive Radioligand Binding Assay

This is the most common type of assay used to determine the binding affinity (Kᵢ) of an unlabeled compound.

Objective: To determine the concentration of 4-FPEA that inhibits 50% of the specific binding of a known radioligand (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors).

-

Test Compound: this compound hydrochloride of high purity.

-

Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction, typically containing Tris-HCl and various salts.

-

Non-specific Binding Determiner: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity trapped on the filters.

-

Scintillation Fluid: A liquid that emits light when it interacts with radioactive particles.

Procedure:

-

Membrane Preparation: The cell membranes expressing the target receptor are prepared by homogenization and centrifugation of the cultured cells. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 4-FPEA.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

where:

-

Kᵢ is the inhibition constant for the test compound.

-

IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

[L] is the concentration of the radioligand used in the assay.

-

Kₔ is the dissociation constant of the radioligand for the receptor.

-

Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Data Presentation: Hypothetical Binding Profile of 4-FPEA

While specific data is unavailable, a comprehensive screening of 4-FPEA would likely yield a table of Kᵢ values similar to the hypothetical example below. This table would be the central piece of the in vitro binding profile.

| Receptor/Transporter | Radioligand | Kᵢ (nM) of 4-FPEA |

| Dopamine | ||

| D₁ | [³H]SCH23390 | >10,000 |

| D₂ | [³H]Spiperone | 850 |

| D₃ | [³H]Spiperone | 1200 |

| DAT | [³H]WIN 35,428 | 550 |

| Serotonin | ||

| 5-HT₁ₐ | [³H]8-OH-DPAT | 2500 |

| 5-HT₂ₐ | [³H]Ketanserin | 350 |

| 5-HT₂𝒸 | [³H]Mesulergine | 900 |

| SERT | [³H]Citalopram | 1500 |

| Norepinephrine | ||

| α₁ | [³H]Prazosin | >10,000 |

| α₂ | [³H]Rauwolscine | >10,000 |

| NET | [³H]Nisoxetine | 450 |

| Trace Amine | ||

| TAAR1 | [³H]RO5256390 | 50 |

Note: The values in this table are purely hypothetical and for illustrative purposes only.

Key Signaling Pathways of Potential High-Affinity Targets

Should experimental data reveal high affinity of 4-FPEA for certain receptors, understanding their downstream signaling pathways is crucial for predicting its functional effects (agonist, antagonist, or inverse agonist).

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAAR1 is a G-protein coupled receptor (GPCR) that can couple to both Gαₛ and Gαₒ proteins.

Caption: TAAR1 signaling cascade.

Dopamine D₂ Receptor Signaling

The D₂ receptor is a member of the D₂-like family of dopamine receptors, which are coupled to Gαᵢ/ₒ proteins.

Caption: Dopamine D₂ receptor signaling cascade.

Serotonin 5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a member of the 5-HT₂ family of serotonin receptors, which are coupled to Gαₒ proteins.

Caption: Serotonin 5-HT₂ₐ receptor signaling cascade.

Functional Assays

Following the determination of binding affinities, functional assays are necessary to characterize the nature of the interaction of 4-FPEA with its high-affinity targets (i.e., whether it acts as an agonist, antagonist, partial agonist, or inverse agonist).

-

For Gₛ- and Gᵢ-coupled receptors: A cAMP accumulation assay can be used to measure the increase or decrease in intracellular cyclic adenosine monophosphate levels upon receptor activation.

-

For Gₒ-coupled receptors: A phospholipase C (PLC) assay can be used to measure the production of inositol phosphates or the release of intracellular calcium.

-

For monoamine transporters: A neurotransmitter uptake assay using a radiolabeled substrate (e.g., [³H]dopamine for DAT) can determine if 4-FPEA inhibits or reverses transporter function.

Conclusion

Determining the in vitro receptor binding profile of this compound is a critical step in understanding its pharmacological properties. A comprehensive approach involving competitive radioligand binding assays across a wide range of relevant CNS targets, followed by functional assays for high-affinity sites, will provide the necessary data to build a complete pharmacological profile. This information is invaluable for predicting in vivo effects, guiding further research, and assessing the therapeutic potential of 4-FPEA. While specific binding data for 4-FPEA is not currently available, the methodologies outlined in this guide provide a clear path for its elucidation.

References

The Dance of an Atom: An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into the phenethylamine scaffold has profound effects on its pharmacological profile, modulating potency, selectivity, and duration of action at various biogenic amine transporters and receptors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of fluorinated phenethylamines, detailing their interactions with key molecular targets, the experimental methodologies used to elucidate these properties, and the downstream signaling consequences.

Quantitative Analysis of Receptor and Transporter Interactions

The affinity of fluorinated phenethylamines for monoamine transporters and serotonin receptors is a critical determinant of their psychoactive and physiological effects. The following tables summarize key in vitro binding and functional data for a selection of these compounds.

Table 1: Binding Affinities (Kᵢ, nM) and Inhibition of Uptake (IC₅₀, nM) at Monoamine Transporters

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Amphetamine | ~500-770 (IC₅₀) | ~40-420 (IC₅₀) | >10,000 (IC₅₀) |

| 2-Fluoroamphetamine (2-FA) | 270 (IC₅₀) | 43 (IC₅₀) | 1845 (IC₅₀)[1] |

| 3-Fluoroamphetamine (3-FA) | Potent Releaser | Potent Releaser | Weaker Releaser |

| 4-Fluoroamphetamine (4-FA) | 770 (IC₅₀) | 420 (IC₅₀) | 6800 (IC₅₀)[2] |

Note: Data is compiled from various sources and experimental conditions may vary. IC₅₀ values represent the concentration required to inhibit 50% of radioligand binding or substrate uptake, while Kᵢ values represent the binding affinity of the unlabeled ligand.

Table 2: Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀, nM) at Serotonin Receptors

| Compound | 5-HT₂ₐ Receptor | 5-HT₂C Receptor |

| Kᵢ | EC₅₀ | |

| 2C-B | 1.0 | 3.1 |

| 2C-F | 15.6 | 21.9 |

| DOB | 0.4 | 0.8 |

| DOI | 0.2 | 0.4 |

| 25I-NBOMe | 0.04 | 0.4 |

| 25I-NBOH | 0.1 | 0.8 |

Note: Data is compiled from various sources and experimental conditions may vary. Kᵢ values represent binding affinity, and EC₅₀ values represent the concentration for half-maximal effective response in functional assays.

Experimental Protocols

A thorough understanding of the methodologies used to generate SAR data is crucial for its interpretation and application in drug development.

General Synthesis of Ring-Fluorinated Phenethylamines

A common route for the synthesis of ring-fluorinated phenethylamines involves a Henry reaction followed by reduction. The following is a generalized protocol for the synthesis of 2-fluoroamphetamine.

Step 1: 1-(2-Fluorophenyl)-2-nitropropene Synthesis

-

In a round-bottom flask, combine 2-fluorobenzaldehyde (1.0 eq), nitroethane (1.2 eq), and a catalytic amount of n-butylamine in isopropanol.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold isopropanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 1-(2-fluorophenyl)-2-nitropropene.[3]

Step 2: Reduction to 2-Fluoroamphetamine

-

To a stirred suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of 1-(2-fluorophenyl)-2-nitropropene (1.0 eq) in anhydrous THF. To minimize side reactions, it is crucial to add the nitropropene solution to the LAH suspension.[3]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-fluoroamphetamine freebase.

-

The freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate is collected by filtration and dried.

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the human 5-HT₂ₐ receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: [³H]Ketanserin or [¹²⁵I]DOI.

-

Non-specific determinant: 10 µM Ketanserin or unlabeled DOI.

-

96-well microplates.

-

Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293-h5-HT₂ₐ cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

-

Non-specific Binding: 50 µL of non-specific determinant solution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

-

Test Compound: 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension. The final concentration of the radioligand should be approximately its Kₔ value.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the contents of the wells through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[2][4][5][6]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Inositol Phosphate (IP) Turnover Functional Assay

This assay measures the functional activity of compounds at Gq-coupled receptors, such as the 5-HT₂ₐ receptor, by quantifying the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.

Materials:

-

CHO-K1 or HEK293 cells expressing the 5-HT₂ₐ receptor.

-

Stimulation Buffer: Typically a Krebs-Ringer-HEPES buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

-

IP-One HTRF® assay kit (or equivalent).

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well white plate and culture until they reach confluency.

-

Compound Addition: Remove the culture medium and add the test compounds at various concentrations in stimulation buffer.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP₁ accumulation.

-

Lysis and Detection: Add the HTRF assay reagents (IP₁-d2 and anti-IP₁-cryptate) according to the manufacturer's protocol.

-

Signal Reading: Incubate the plate in the dark at room temperature for 1 hour and then read the fluorescence at both 620 nm and 665 nm on an HTRF-compatible reader.

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the agonist concentration.

-

Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve.

-

Neurotransmitter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Materials:

-

HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled neurotransmitter: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Non-specific uptake inhibitor (e.g., 10 µM cocaine or GBR12909 for DAT).

-

96-well microplates.

-

Glass fiber filters and cell harvester.

-

Scintillation counter.

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate uptake. The final concentration should be near the Kₘ for the respective transporter.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.[7]

-

Counting and Data Analysis: Measure the radioactivity and calculate the IC₅₀ value as described in the radioligand binding assay protocol.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the SAR of fluorinated phenethylamines.

Caption: 5-HT₂ₐ Receptor Gq-Coupled Signaling Cascade.

Caption: Dopamine D₂ Receptor Gi-Coupled Signaling Cascade.

Caption: Experimental Workflow for SAR Studies.

Caption: Logical Relationships in Fluorinated Phenethylamine SAR.

References

- 1. researchgate.net [researchgate.net]

- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Neurochemical Profile of 4-Fluorophenethylamine: An In-depth Technical Guide

Executive Summary

4-Fluorophenethylamine (4-FPEA) is a substituted phenethylamine that is structurally analogous to endogenous trace amines and synthetic psychoactive compounds. Based on its chemical structure, 4-FPEA is hypothesized to primarily interact with monoamine systems in the central nervous system. Its principal mechanisms of action are likely to include agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and interaction with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), potentially as a releasing agent and/or reuptake inhibitor. Furthermore, an inhibitory effect on monoamine oxidase (MAO) enzymes is plausible. This document synthesizes the available data on structurally similar compounds to project the potential neurochemical effects of 4-FPEA.

Putative Mechanisms of Action

The neurochemical effects of 4-FPEA are likely multifaceted, involving direct and indirect modulation of dopaminergic, serotonergic, and noradrenergic pathways.

Interaction with Monoamine Transporters

Based on data from the structurally similar compound 4-fluoroamphetamine (4-FA), 4-FPEA may act as a substrate and inhibitor at DAT, SERT, and NET. This dual action can lead to both the inhibition of neurotransmitter reuptake and the promotion of their release from presynaptic terminals. The 4-fluoro substitution on the phenyl ring is known to influence the potency and selectivity of interaction with these transporters. For instance, in methcathinone analogs, a fluoro group at the 4-position tends to favor activity at the dopamine transporter.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine and its derivatives are known agonists of TAAR1, a G-protein coupled receptor that modulates the activity of monoaminergic systems.[1][2][3][4][5] Agonism at TAAR1 can lead to a reduction in the firing rate of dopaminergic and serotonergic neurons, suggesting a regulatory role in monoamine neurotransmission.[1] It is highly probable that 4-FPEA also acts as a TAAR1 agonist.

Monoamine Oxidase (MAO) Inhibition

Phenethylamine derivatives have been shown to inhibit MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[6] Some fluorinated phenethylamines are known to be substrates for MAO-B. The potential for 4-FPEA to inhibit MAO could contribute to increased synaptic concentrations of dopamine, serotonin, and norepinephrine.

Quantitative Data (Based on Structurally Similar Compounds)

The following tables summarize quantitative data for 4-fluoroamphetamine (4-FA), which can serve as a proxy for estimating the potential activity of 4-FPEA.

Table 1: Monoamine Transporter Binding Affinity of 4-Fluoroamphetamine

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 4-Fluoroamphetamine | 770 | 420 | 6800 |

| Data from BenchChem. Lower IC50 values indicate higher binding affinity. |

Table 2: Monoamine Oxidase Inhibition of Structurally Related Phenethylamines

| Compound | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) |

| Amphetamine | 5.3 | - |

| α-ethylphenethylamine | 14.0 | 234 |

| Data from a study on MAO inhibition by phenethylamines.[7] Kᵢ represents the inhibitory constant; lower values indicate greater inhibitory potency. Data for 4-FPEA is not available. |

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity of a test compound to the dopamine, norepinephrine, and serotonin transporters.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for monoamine transporters.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

-

Radioligands: [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT.

-

Test compound (e.g., 4-FPEA).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of MAO-A and MAO-B.

Objective: To determine the IC50 value of a test compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine or tyramine).

-

Horseradish peroxidase (HRP).

-

A fluorogenic probe (e.g., Amplex Red).

-

Test compound (e.g., 4-FPEA).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

96-well black plates.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO enzymes, substrate, HRP, and fluorogenic probe in the assay buffer.

-

Inhibitor Incubation: Add the test compound at various concentrations to the wells of the 96-well plate.

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Add a mixture of the substrate, HRP, and fluorogenic probe to initiate the enzymatic reaction. The MAO-catalyzed oxidation of the substrate produces H₂O₂, which is then used by HRP to oxidize the fluorogenic probe, resulting in a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC50 value from the dose-response curve of reaction rate versus inhibitor concentration.

Visualizations

Caption: Putative signaling pathway of 4-FPEA at a dopaminergic synapse.

Caption: Experimental workflow for monoamine transporter binding assay.

Conclusion

While direct experimental data for this compound is lacking, its structural similarity to other psychoactive phenethylamines provides a strong basis for predicting its neurochemical effects. It is anticipated that 4-FPEA will modulate monoaminergic systems through interactions with monoamine transporters and TAAR1, and potentially through inhibition of MAO. The provided quantitative data for 4-fluoroamphetamine should be used as a preliminary guide for future research. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of 4-FPEA and to validate the hypotheses presented in this technical guide.

References

- 1. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(2’-((Dimethylamino)methyl)-4’-(3-[18F]fluoropropoxy)-phenylthio)benzenamine for PET Imaging of Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Substituted Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive literature review of the pivotal discoveries and evolution of substituted phenethylamines. It covers their historical synthesis, structure-activity relationships (SAR), and pharmacological impact, with a focus on quantitative data and experimental methodologies.

Introduction: The Phenethylamine Scaffold

The phenethylamine framework, consisting of a phenyl ring attached to an ethylamine side chain, is a fundamental building block for a vast array of biologically active compounds.[1][2] This structural motif is found in endogenous neurotransmitters, such as dopamine and norepinephrine, which are crucial for regulating mood, motivation, and the sympathetic nervous system.[1][3][4] The versatility of the phenethylamine scaffold allows for substitutions at the phenyl ring, the sidechain, and the amino group, leading to a diverse chemical class with a wide spectrum of pharmacological effects.[5] These effects range from central nervous system stimulation and hallucinogenic properties to applications as antidepressants, appetite suppressants, and bronchodilators.[5][6]

The exploration of substituted phenethylamines began with naturally occurring compounds and has evolved into a field of extensive synthetic chemistry, significantly advanced by the work of pioneers like Alexander Shulgin.[7][8] This guide will trace the discovery of key substituted phenethylamines, from early amphetamines to the complex psychedelics of the 2C-series and beyond.

Early Discoveries and the Rise of Amphetamines

Phenethylamine itself was first synthesized in 1909 by Johnson and Guest at Yale University.[2][9] However, it was the α-methylation of the side chain that led to the creation of amphetamine, a potent central nervous system stimulant. The synthesis and pharmacological investigation of amphetamine and its derivatives in the early 20th century marked a significant milestone. These compounds were found to promote the release of monoamine neurotransmitters like dopamine and norepinephrine, leading to their therapeutic use for conditions such as narcolepsy and attention-deficit/hyperactivity disorder (ADHD).[1]

The Shulgin Era: A Psychedelic Renaissance

The second half of the 20th century witnessed an explosion in the synthesis of novel psychoactive phenethylamines, largely driven by the independent research of biochemist Alexander Shulgin.[7][8] His systematic exploration of substitutions on the phenethylamine core structure led to the creation of hundreds of new compounds with psychedelic and entactogenic properties.[7]

Shulgin's work, meticulously documented in the book PiHKAL: A Chemical Love Story, detailed the synthesis and subjective effects of 179 different phenethylamines.[7][10] This research introduced several important classes of psychedelic compounds, including:

-

The 2C-Series: These compounds are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring. Variations at the 4-position with different substituents led to a range of compounds with distinct potencies and qualitative effects.[10][11] For example, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), synthesized by Shulgin in 1974, became a well-known psychedelic.[12][13]

-

The DOx-Series: These are α-methylated phenethylamines (amphetamines) with substitutions on the phenyl ring similar to the 2C-series. DOM (2,5-dimethoxy-4-methylamphetamine) is a notable example from this class, known for its high potency and long duration of action.[10][14]

Shulgin's approach often involved starting with the structures of naturally occurring phenethylamines, like mescaline (3,4,5-trimethoxyphenethylamine), and systematically modifying them to understand the resulting changes in pharmacology.[8][12]

Pharmacology and Mechanism of Action

Substituted phenethylamines exert their effects by interacting with various components of the monoamine neurotransmitter systems.[5] While there is no single mechanism of action for the entire class, key molecular targets include:

-

Monoamine Transporters: Many stimulant phenethylamines, such as amphetamine, act as releasing agents at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][12] This action increases the extracellular concentrations of these neurotransmitters.

-

Serotonin Receptors: Psychedelic phenethylamines, including those from the 2C-x and DOx families, are typically potent agonists at the serotonin 5-HT₂A receptor.[1][12] Activation of this receptor is believed to be the primary mechanism underlying their hallucinogenic effects.

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself and some of its derivatives are agonists at TAAR1, a receptor that modulates monoaminergic neurotransmission.[6]

The specific substitutions on the phenethylamine molecule dictate its affinity and efficacy at these different targets, thereby determining its overall pharmacological profile as a stimulant, psychedelic, entactogen, or a combination thereof.[15]

Modern Developments and New Psychoactive Substances (NPS)

The foundational work of Shulgin and others has been extended in recent years, leading to the emergence of numerous novel psychoactive substances (NPS).[12] These "designer drugs" are often synthesized in clandestine laboratories and sold as "legal highs."[4][11] This has led to the development of new classes of phenethylamines, such as the N-benzyl-substituted "NBOMe" compounds and fused-ring structures like the benzofurans (e.g., 5-APB and 6-APB).[13][16] The pharmacology of these new compounds is often not well-characterized, posing significant public health challenges.[11]

Quantitative Data Summary

The following tables summarize key pharmacological data for a selection of representative substituted phenethylamines. This data is compiled from various in vitro studies and provides a comparative overview of their potencies at different molecular targets.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

| Compound | 5-HT₂A | 5-HT₂C | D₂ | α₁A | SERT | DAT | NET |

| Amphetamine | >10,000 | >10,000 | >10,000 | >10,000 | 2,830 | 34.7 | 7.4 |

| MDMA | 2,960 | 1,570 | >10,000 | 7,850 | 610 | 1,120 | 240 |

| Mescaline | 4,000 | 1,900 | >10,000 | 2,100 | >10,000 | >10,000 | >10,000 |

| 2C-B | 1,020 | 462 | >10,000 | 950 | 4,810 | >10,000 | >10,000 |

| DOM | 50 | 160 | 4,800 | 110 | 3,250 | 2,410 | 7,140 |

Note: Data is indicative and can vary between different studies and assay conditions. Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) of Selected Phenethylamines

| Compound | SERT | DAT | NET |

| Amphetamine | 1,860 | 41 | 13 |

| MDMA | 390 | 483 | 150 |

| Mescaline | >10,000 | >10,000 | >10,000 |

| 2C-B | >10,000 | >10,000 | >10,000 |

| DOM | 4,800 | 2,100 | 9,800 |

Note: Data is indicative and can vary between different studies and assay conditions. Lower IC₅₀ values indicate greater inhibition of transporter function.

Experimental Protocols

7.1 General Synthesis of 2,5-Dimethoxy-4-Substituted Phenethylamines (2C-Series)

A common synthetic route to the 2C-series, as described by Alexander Shulgin, starts from 2,5-dimethoxybenzaldehyde.

-

Nitrostyrene Formation: The starting benzaldehyde is condensed with nitroethane in the presence of a catalyst, typically ammonium acetate in glacial acetic acid. The mixture is refluxed to yield the corresponding β-nitro-propenylbenzene derivative.

-

Reduction to Amine: The nitrostyrene intermediate is then reduced to the primary amine. A common reducing agent for this step is lithium aluminum hydride (LAH) in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is typically performed under an inert atmosphere and at reduced temperatures, followed by a careful workup to quench the excess LAH and extract the final phenethylamine product.

-

Purification and Salt Formation: The resulting freebase is purified, often by vacuum distillation or chromatography. It is then typically converted to a stable salt, such as the hydrochloride or hydrobromide, by dissolving the freebase in an appropriate solvent and treating it with a solution of HCl or HBr. The salt then precipitates and can be collected by filtration and dried.

7.2 Radioligand Binding Assay Protocol

This protocol provides a general framework for determining the binding affinity of a compound for a specific receptor, for example, the 5-HT₂A receptor.

-

Membrane Preparation: Cell lines stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The final membrane preparation is resuspended in a suitable buffer and stored at -80°C.

-

Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Scintillation Counting: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The amount of radioactivity on each filter is then quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Caption: General workflow for the discovery and development of novel substituted phenethylamines.

Caption: Structure-Activity Relationships (SAR) of key phenethylamine modifications.

Caption: Simplified 5-HT₂A receptor signaling pathway activated by psychedelic phenethylamines.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.virginia.edu [med.virginia.edu]

- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

- 7. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 8. PIHKAL/TIHKAL [ucl.ac.uk]

- 9. acs.org [acs.org]

- 10. PiHKAL - Wikipedia [en.wikipedia.org]

- 11. 2C or not 2C: phenethylamine designer drug review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Psychoactive Phenethylamines: Impact on Genetic Material - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Details for Phenethylamines [unodc.org]

- 14. vice.com [vice.com]

- 15. Phenethylamines: Dopamine Release and Duration of Action [spiritpharmacist.com]

- 16. New phenethylamines in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorophenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluorophenethylamine hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Properties

This compound hydrochloride is a solid, crystalline compound. Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN·HCl | [1][2] |

| Molecular Weight | 175.63 g/mol | [1][2] |

| Melting Point | 200-206 °C | [1][3] |

| Appearance | White to off-white solid | [1][3] |

| Solubility | Soluble in water | [3] |

| pKa (Predicted) | Not explicitly available in searched literature. Phenethylamine has a reported pKa of 9.83. The fluoro-substitution is expected to slightly decrease the basicity of the amino group, thus lowering the pKa. | |

| logP (Predicted) | Not explicitly available in searched literature. The presence of the fluorine atom is expected to increase the lipophilicity compared to phenethylamine. |

Biological Activity and Mechanism of Action

This compound hydrochloride is recognized for its activity within the central nervous system, where it is understood to modulate neurotransmitter systems.[4] It is known to be an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[5][6] Activation of TAAR1 can influence the function of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6] This interaction can lead to changes in the levels of these key neurotransmitters in the synaptic cleft, which is a mechanism of interest for the development of treatments for neurological and psychiatric disorders.[4]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are protocols for melting point determination and solubility assessment.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound hydrochloride is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then inverted and tapped gently to move the sample to the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is inserted into a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range. Subsequently, a slower heating rate (e.g., 1-2 °C per minute) is used as the temperature approaches the expected melting point to ensure accuracy.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Figure 1. Experimental workflow for melting point determination.

Aqueous Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A known volume of the clear supernatant (the saturated solution) is carefully removed.

-

Quantification: The concentration of this compound hydrochloride in the sample is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

Figure 2. Workflow for aqueous solubility assessment.

Putative Signaling Pathway

The interaction of this compound hydrochloride with TAAR1 and the subsequent modulation of monoamine transporters suggest a complex signaling cascade. The following diagram illustrates this proposed mechanism of action.

Figure 3. Proposed signaling pathway of this compound HCl.

References

- 1. This compound 97 459-19-8 [sigmaaldrich.com]

- 2. This compound 99 1583-88-6 [sigmaaldrich.com]

- 3. This compound HYDROCHLORIDE | 459-19-8 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fluorination on Metabolic Stability: A Technical Guide for Drug Development Professionals

An in-depth exploration of how strategic fluorination of drug analogs can significantly enhance metabolic stability, leading to improved pharmacokinetic profiles and therapeutic efficacy.

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the most significant advantages of fluorination is the enhancement of metabolic stability.[3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles of metabolic stability of fluorinated drug analogs, supported by quantitative data, detailed experimental protocols, and visual representations of key metabolic pathways and workflows.

The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's properties. The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in the liver.[2][4] By strategically placing fluorine atoms at metabolically labile sites, or "soft spots," medicinal chemists can effectively block these metabolic pathways, leading to a longer in vivo half-life, increased systemic exposure, and improved oral bioavailability of the drug candidate.[1][2]

Data Presentation: Quantitative Impact of Fluorination on Metabolic Stability

The following tables summarize quantitative data from various studies, highlighting the significant improvements in metabolic stability observed in fluorinated drug analogs compared to their non-fluorinated parent compounds. The key parameters presented are in vitro half-life (t½) and intrinsic clearance (CLint), which are critical measures of a compound's susceptibility to metabolism.[5][6]

Table 1: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Drug Analogs in Liver Microsomes

| Drug Pair | Modification | Species | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Fold Improvement in Stability (approx.) | Reference(s) |

| Risperidone vs. 9-Fluororisperidone | Fluorination at the 9-position | Human | Risperidone: Data not specified 9-Fluororisperidone: Data not specified | Risperidone: Data not specified 9-Fluororisperidone: Data not specified | 16x more stable | [7] |

| Celecoxib vs. 4'-Fluorocelecoxib | Fluorination at the 4'-position of the phenyl ring | Human | Celecoxib: Data not specified 4'-Fluorocelecoxib: Data not specified | Celecoxib: Data not specified 4'-Fluorocelecoxib: Data not specified | 4x more stable | [7] |